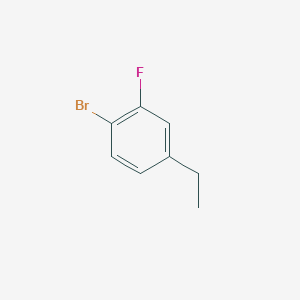

1-Bromo-4-ethyl-2-fluorobenzene

Übersicht

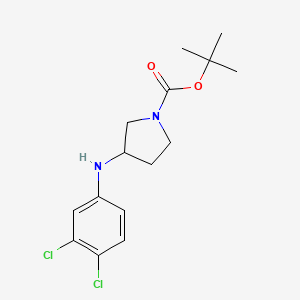

Beschreibung

“1-Bromo-4-ethyl-2-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It has a molecular weight of 203.05 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of a Grignard reagent . Another method could involve the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . The InChI key for this compound is GTBMBEKUGNUTLQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It is also used as an intermediate in the synthesis of atypical antipsychotic agents .

Physical And Chemical Properties Analysis

“this compound” is a colorless liquid of low acute toxicity . It has a molecular weight of 203.05 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and vapor pressure are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceutical Applications

1-Bromo-4-[18F]fluorobenzene serves as a versatile synthon in the synthesis of no-carrier-added (n.c.a.) radiochemicals, important for 18F-arylation reactions using metallo-organic 4-[18F]fluorophenyl compounds or Pd-catalyzed coupling. This compound has been achieved through different preparation methods, with symmetrical bis-(4-bromphenyl)iodonium bromide proving most useful for direct nucleophilic substitution, resulting in high radiochemical yields (Ermert et al., 2004).

Electrochemical Studies

Electrochemical fluorination studies have highlighted the complex reactions involving halobenzenes like 1-bromo-4-fluorobenzene, contributing to the understanding of side-reactions during the fluorination process. These studies are critical for optimizing the production of fluorinated aromatic compounds (Horio et al., 1996).

Materials Science

4-Bromo-2-fluoromethoxybenzene, a related compound, was investigated as a novel bi-functional electrolyte additive for lithium-ion batteries, demonstrating its potential to enhance the thermal stability and safety of these energy storage devices without compromising their performance (Zhang, 2014).

Synthetic Chemistry

Research on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes highlights the versatility and applications of fluorinated benzenes in organic synthesis (Guo, 2009).

Organometallic Chemistry

Partially fluorinated benzenes, including those similar to 1-Bromo-4-ethyl-2-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence the binding strength to metal centers, offering insights into the design of non-coordinating solvents or readily displaced ligands for catalysis (Pike et al., 2017).

Safety and Hazards

“1-Bromo-4-ethyl-2-fluorobenzene” is a flammable liquid and vapor. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas and to ensure adequate ventilation .

Wirkmechanismus

Target of Action

It’s known that halogenated benzenes generally interact with various enzymes and receptors in the body, altering their function .

Mode of Action

1-Bromo-4-ethyl-2-fluorobenzene, like other halogenated benzenes, can undergo various reactions. One such reaction is electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Another reaction is nucleophilic substitution, where a nucleophile attacks the carbon attached to the halogen, leading to the replacement of the halogen .

Pharmacokinetics

They can be distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Halogenated benzenes can cause various effects depending on their specific structure and the cells they interact with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and reactivity . Additionally, the presence of other chemicals can influence its reactions and effects .

Eigenschaften

IUPAC Name |

1-bromo-4-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMBEKUGNUTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735280 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928304-44-3 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium iodide](/img/structure/B1509403.png)

![2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B1509427.png)